molecular formula C8H8BrNO2 B1592240 Methyl 5-(bromomethyl)picolinate CAS No. 55876-84-1

Methyl 5-(bromomethyl)picolinate

Cat. No.: B1592240
CAS No.: 55876-84-1
M. Wt: 230.06 g/mol
InChI Key: SIMKVUKTEMRUSF-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)picolinate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of picolinic acid, where the carboxyl group is esterified with methanol and the methyl group at the 5-position is substituted with a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(bromomethyl)picolinate can be synthesized through the bromination of methyl 5-methylpicolinate. The typical procedure involves the reaction of methyl 5-methylpicolinate with N-bromosuccinimide in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine-containing reagents.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products:

    Substitution: Products include various substituted picolinates depending on the nucleophile used.

    Oxidation: Products include picolinic acid derivatives.

    Reduction: Products include alcohol derivatives of picolinic acid.

Scientific Research Applications

Methyl 5-(bromomethyl)picolinate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

    Material Science: It can be used in the preparation of functionalized materials for electronic and photonic applications.

Mechanism of Action

The mechanism of action of methyl 5-(bromomethyl)picolinate largely depends on its use and the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the ester and bromomethyl groups undergo transformations that alter the electronic and steric properties of the molecule.

Comparison with Similar Compounds

    Methyl 5-methylpicolinate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl 5-chloromethylpicolinate: Similar in structure but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.

    Methyl 5-iodomethylpicolinate: Contains an iodine atom, making it more reactive in substitution reactions compared to the bromine derivative.

Uniqueness: Methyl 5-(bromomethyl)picolinate is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

IUPAC Name

methyl 5-(bromomethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMKVUKTEMRUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599296
Record name Methyl 5-(bromomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55876-84-1
Record name Methyl 5-(bromomethyl)pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55876-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(bromomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(bromomethyl)pyridine-2-carboxylate
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Synthesis routes and methods

Procedure details

To a mixture of methyl 5-methylpicolinate (1.25 g; 8.27 mmol) in carbon tetrachloride (45 mL) was added N-bromosuccinimide (1.78 g, 9.92 mmol) and benzoyl peroxide (0.205 g; 0.827 mmol). The mixture was refluxed for 18 hours and the resulting suspension was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (eluent 0 to 8% ethyl acetate in dichloromethane) to 0.450 g (24%) of methyl 5-(bromomethyl)picolinate as a beige solid.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
Quantity
0.205 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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